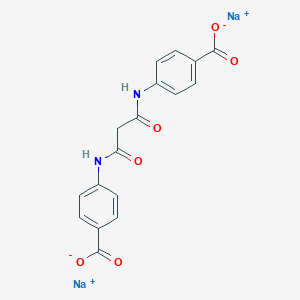

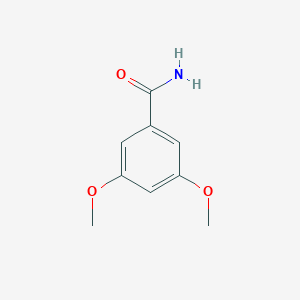

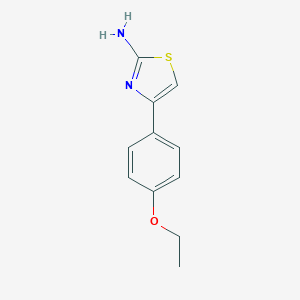

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

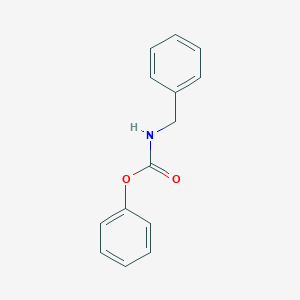

The compound "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in cancer treatment.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step pathways, as demonstrated in the synthesis of related compounds such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine. These compounds were synthesized through a three-step pathway and characterized by various spectroscopic methods, including 1H NMR, 13C NMR, FT-IR, and mass spectral analysis . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involved the reduction of a precursor compound with NaBH4 . These methods could potentially be adapted for the synthesis of "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using single-crystal X-ray diffraction. For instance, the crystal structures of the synthesized compounds mentioned above were determined, revealing that they crystallize in different systems with specific space groups . The analysis of torsional angles and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions, provides insights into the stability and conformation of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of an amino group in the thiazole ring can facilitate further derivatization or participate in the formation of hydrogen bonds, as seen in the crystal structure analysis . The ethoxy group in "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" could also undergo reactions typical for ether functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. Although specific data for "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" is not provided, related compounds have been characterized to determine their crystal systems, space groups, and cell dimensions, which are crucial for understanding their physical properties .

Biological Activity

Thiazole derivatives have shown potential as anticancer agents. For instance, analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and biologically characterized, revealing that certain substitutions could improve their functional activities, such as inhibiting cell proliferation and inducing apoptosis . Additionally, new thiazole-amine derivatives demonstrated good to moderate anticancer activity against various human cancer cell lines . These findings suggest that "4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine" could also possess similar biological activities, warranting further investigation.

科学的研究の応用

Anticancer Properties

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine derivatives exhibit potential anticancer activity. For instance, thiazol-4-amine derivatives were tested against human cancer cell lines (breast, lung, prostate) and demonstrated moderate activity (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Compounds derived from 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine have shown promising antimicrobial properties. For example, thiazole derivatives synthesized from 2-ethoxy carbonyl methylene thiazol-4-one demonstrated in vitro antimicrobial activity against bacterial isolates (Escherichia coli, Xanthomonas citri) and fungal isolates (Aspergillus fumigatus, Rhizoctonia solani, Fusarium oxysporum) (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Corrosion Inhibition

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine derivatives have been investigated for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations were used to study their effectiveness in inhibiting the corrosion of iron (Kaya et al., 2016).

Synthetic Applications

The compound has been used in various synthetic applications. For instance, it has been used in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives, indicating its versatility in organic synthesis (Albreht, Uršič, Svete, & Stanovnik, 2009).

Catalysis

This chemical has been used as a catalyst. For example, crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 using a derivative of 1,3-thiazol-2-amine, was utilized for the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives (Shahbazi-Alavi et al., 2019).

Functional Material Modification

The compound has been used in modifying materials. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using 2-aminothiazole, showing potential for medical applications (Aly & El-Mohdy, 2015).

Antifungal Effects

Derivatives of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine have shown significant antifungal effects. Research on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated their effectiveness against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Security Ink Application

A study involving (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a derivative of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine, showed potential use as a security ink (Lu & Xia, 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVFYWQXVNAKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346559 |

Source

|

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

15850-29-0 |

Source

|

| Record name | 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)